molecular formula C6H7Cl3O2 B1329961 2,2,2-Trichloroethyl methacrylate CAS No. 50601-47-3

2,2,2-Trichloroethyl methacrylate

Cat. No. B1329961
CAS RN: 50601-47-3
M. Wt: 217.5 g/mol
InChI Key: IUGNCEABJSRDPG-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl methacrylate (TCMA) is a chlorinated derivative of methacrylate that has been studied for its unique thermal degradation properties and its potential applications in polymer science. The thermal degradation of poly(TCMA) has been compared with that of poly(ethyl methacrylate) to understand the effects of the trichloroethyl group on polymer stability and degradation mechanisms .

Synthesis Analysis

The synthesis of TCMA-related compounds often involves reactions with methacryloyl chloride. For example, 2,4,6-trichlorophenyl methacrylate (TClPhMA) was synthesized by reacting methacryloyl chloride with 2,4,6-trichlorophenol . This process typically requires careful temperature control, such as an ice bath condition, to ensure the proper formation of the desired product. The synthesized monomers can then be copolymerized with other commercially available monomers to create a variety of copolymers with different properties .

Molecular Structure Analysis

The molecular structure of methacrylates with bulky ester substituents has been determined using X-ray diffraction techniques. For instance, the molecular structures of (RS)-1,2,2,2-tetraphenylethyl methacrylate and (1S, 2R)-(+)-1-benzyl-3-dimethylamino-2-methyl-1-phenylpropyl methacrylate were solved and refined, revealing details about the conformation of the molecules and the orientation of the double bonds .

Chemical Reactions Analysis

TCMA and its derivatives undergo various chemical reactions, including polymerization and copolymerization. Anionic polymerization of haloethyl methacrylates has been carried out in controlled manners to afford polymers with predictable molecular weights and narrow distributions . Additionally, the polymerization of methyl methacrylate can be initiated by the combined action of trichloroacetic acid and dimethylaniline, indicating that TCMA-related compounds can participate in radical formation and polymerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of TCMA and its polymers are influenced by the presence of the trichloroethyl group. The thermal degradation of poly(TCMA) in the absence of oxygen involves unzipping and crosslinking, while the presence of oxygen prevents crosslinking and retards unzipping . The thermolysis products and mechanisms suggest that the decomposition of pendant groups and the formation of free radicals play a significant role in the initiation of thermolysis . The thermal properties of copolymers synthesized from TCMA derivatives have also been investigated using differential scanning calorimetry and thermogravimetry, providing insights into their stability and decomposition patterns .

Scientific Research Applications

Fluorescence Activation in Dyes

2,2,2-Trichloroethyl methacrylate (TCEMA) can efficiently activate the fluorescence of lactone forms of rhodamine dyes when exposed to UV irradiation. This activation occurs in both solutions and polymer poly(methyl methacrylate) films. TCEMA's copolymer with methyl methacrylate shows promise for developing detecting media for archive optical data storage with fluorescent readout (Ivanov et al., 2013).

Hydrolysis Properties

TCEMA has been studied for its hydrolysis behavior in water-alcoholic solutions of sodium hydroxide. It shows a rate of hydrolysis similar to other methacrylateslike methyl methacrylate, indicating its comparable stability under alkaline conditions (Hynková & Hrabák, 1979).

Miscibility with Polymethacrylates

The miscibility behavior of TCEMA with various polymethacrylates has been examined using differential scanning calorimetry (DSC). TCEMA is found to be miscible with several polymethacrylates, such as poly(methyl methacrylate) and poly(ethyl methacrylate), which is significant for the development of diverse polymer blends (Low, Goh, & Lee, 1994).

Thermal Degradation

The thermal degradation of poly(TCEMA) has been studied in both the absence and presence of oxygen. This research reveals differences in the degradation behavior compared to polymers like poly(ethyl methacrylate), providing insights into the thermal stability and degradation mechanisms of TCEMA-based polymers (Popovic et al., 1991).

Radiolysis Properties

TCEMA has been studied under γ-irradiation at low temperatures, where the primary radicals generated by chlorine abstraction have been analyzed. This research is crucial for understanding the behavior of TCEMA polymers under radiation, which could have implications for their use in radiation-sensitive applications (Wuensche, Mueller, & Lorkowski, 1988).

Safety And Hazards

TCEMA is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

A series of copolymers of 2,2,2-trifluoroethyl methacrylate (FMA) and methyl acrylate (MA) with different copolymer compositions were synthesized by solution polymerization . The glass transition temperature of the copolymers decreased with increasing MA content and ranged from 77.5 to 13.4°C for a feed composition of 90 mol% MA monomer . This suggests potential future directions in the development of new materials with tailored properties.

properties

IUPAC Name

2,2,2-trichloroethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGNCEABJSRDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50601-48-4
Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50601-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50964840
Record name 2,2,2-Trichloroethyl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloroethyl methacrylate

CAS RN

50601-47-3, 50601-48-4
Record name Trichloroethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50601-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloroethyl methacrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050601473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer
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Record name 2,2,2-Trichloroethyl 2-methylprop-2-enoate
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Record name 2,2,2-trichloroethyl methacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
F Hrabák, H Pivcová - Collection of Czechoslovak Chemical …, 1972 - cccc.uochb.cas.cz
Methacryloylation and acryloylation of 2, 2, 2-trichloroethanol yielded 2, 2, 2-trichloroethyl methacrylate and 2, 2, 2-trichloroethyl acrylate, respectively. Free radical polymers of 2, 2, 2-…
Number of citations: 1 cccc.uochb.cas.cz
SM Low, SH Goh, SY Lee - Macromolecules, 1994 - ACS Publications
The miscibility behavior of poly (2, 2-dichloroethyl methacrylate)(PDCEMA) andpoly (2, 2, 2-trichloroethyl methacrylate)(PTCEMA) with various polymethacrylates was examined using …
Number of citations: 19 pubs.acs.org
AW Snow - Journal of Polymer Science Part A: Polymer …, 2017 - Wiley Online Library
Bulk free radical polymerization of the monomer series CH 2 = C(CH 3 )C(O)OCH 2 CH 3‐ n Cl n , n = 1, 2, 3, yields an unexpectedly crosslinked product with a crosslink density that …
Number of citations: 1 onlinelibrary.wiley.com
T Tada - Journal of the Electrochemical Society, 1979 - iopscience.iop.org
In the fabrication of high density integrated circuits in the micrometer or submicrometer dimensions, positive electron resists such as PMMA are mainly employed (i) because of their high …
Number of citations: 33 iopscience.iop.org
J Velickovi, W Schnabel - juser.fz-juelich.de
The thermal degradation of the following polymers was studied in the absence of 02: poly (2-monochloroethyl methacrylate), PMCMA; poly (2, 2-dichloroethyl methacrylate), PDCMA …
Number of citations: 0 juser.fz-juelich.de
F Hrabák, M Bezděk, V Hynková… - … Chemistry and Physics, 1978 - Wiley Online Library
Acryloylation and methacryloylation of 1‐aryl‐2,2,2‐trichloroethanol were used in the preparation of (1‐aryl‐2,2,2‐trichloroethyl) acrylates and methacrylates, respectively, in which the …
Number of citations: 1 onlinelibrary.wiley.com
I Popović, J Song, CH Fischer, L Katsikas… - Polymer Degradation …, 1991 - Elsevier
The thermal degradation of poly(2,2,2-trichloroethyl methacrylate). PTCMA, in the absence and presence of O 2 was studied and compared with that of poly(ethyl methacrylate), PEMA. …
Number of citations: 5 www.sciencedirect.com
J Rosiak, W Schnabel - Journal of Radioanalytical and Nuclear …, 1986 - akjournals.com
Poly(2,2,2-trichloroethyl methacrylate), PTCMA, was irradiated in dilute dichloromethane solution with 16 MeV electron pulses of 6 0 Co gamma -rays. Both in the presence and …
Number of citations: 8 akjournals.com
S Iwasaki, Z Satoh, H Shafiee… - Journal of Applied …, 2013 - Wiley Online Library
Polymers that exhibit neither orientational nor photoelastic birefringence, called zero–zero‐birefringence polymers, are candidate materials for preparing optical components of liquid …
Number of citations: 13 onlinelibrary.wiley.com
J Rosiak, W Schnabel - European polymer journal, 1984 - Elsevier
The title compound (PTCMA) was irradiated in O 2 -free dioxane solution by 60 Co-γ-rays or by 100 nsec-pulses of 16 MeV electrons. At concentrations below ca 0.04 base mol/l, main-…
Number of citations: 8 www.sciencedirect.com

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